Osmium(III) chloride hydrate

Overview

Description

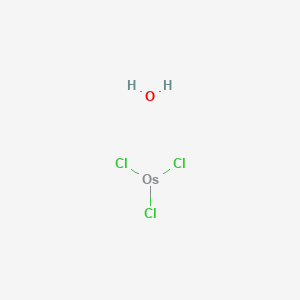

Osmium(III) chloride hydrate is an inorganic compound composed of osmium metal and chlorine, with the chemical formula OsCl3·3H2O. This compound forms dark green crystals and is known for its solubility in water. This compound is used as a precursor material for the production of various osmium complexes and has applications in different scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: Osmium(III) chloride hydrate can be synthesized through the reaction of osmium metal with chlorine gas: [ 2Os + 3Cl_2 \rightarrow 2OsCl_3 ]

Another method involves the thermal decomposition of osmium(IV) chloride: [ 2OsCl_4 \rightarrow 2OsCl_3 + Cl_2 ]

Industrial Production Methods: Industrial production of this compound typically involves the direct chlorination of osmium metal at elevated temperatures. The resulting osmium(III) chloride is then hydrated to form the trihydrate compound .

Types of Reactions:

Oxidation: this compound can undergo oxidation to form higher oxidation state compounds.

Reduction: It can be reduced to lower oxidation state osmium compounds.

Substitution: The chloride ligands in this compound can be substituted with other ligands to form various osmium complexes.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as chlorine or bromine.

Reduction: Reducing agents like stannous chloride (SnCl2).

Substitution: Ligands such as phosphines, amines, and other donor molecules.

Major Products Formed:

Oxidation: Osmium tetroxide (OsO4).

Reduction: Osmium(II) chloride complexes.

Substitution: Various organometallic osmium complexes

Scientific Research Applications

Catalysis

Osmium(III) chloride hydrate is primarily recognized for its catalytic properties in organic synthesis. It facilitates various reactions, particularly those involving carbonyl compounds. The compound enhances reaction rates and selectivity, making it crucial in the production of pharmaceuticals and fine chemicals.

- Key Reactions :

- Oxidation of alcohols to carbonyls.

- Hydroformylation reactions.

Material Science

In material science, this compound is utilized in the development of osmium-based materials. These materials exhibit unique electrical properties that are valuable for advanced electronic devices and sensors.

- Applications :

- Development of conductive polymers.

- Fabrication of sensors for environmental monitoring.

Analytical Chemistry

The compound plays a significant role in analytical chemistry, particularly in preparing osmium tetroxide, which is used as a staining agent in electron microscopy. This application enhances the visualization of cellular structures and biological samples.

- Use Cases :

- Staining for electron microscopy.

- Preparation of samples for imaging studies.

Coordination Chemistry

This compound is important in coordination chemistry for creating various coordination complexes. These complexes have applications in drug development and environmental chemistry, particularly for pollutant detection and remediation.

- Examples :

- Development of osmium-based drugs.

- Use in environmental assays for detecting heavy metals.

Organic Synthesis

In organic synthesis, this compound is employed to synthesize complex organic molecules, especially in medicinal chemistry. It aids in the development of new therapeutic agents.

- Notable Applications :

- Synthesis of anti-cancer drugs.

- Development of novel antibiotics.

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Catalysis | Carbonyl oxidation, hydroformylation | Increased reaction rates and selectivity |

| Material Science | Conductive polymers, electronic devices | Unique electrical properties |

| Analytical Chemistry | Staining for electron microscopy | Enhanced visualization of cellular structures |

| Coordination Chemistry | Drug development, environmental assays | Detection and remediation of pollutants |

| Organic Synthesis | Synthesis of therapeutic agents | Development of novel drugs |

Case Study 1: Catalytic Activity in Organic Synthesis

A study demonstrated that this compound significantly improved the yield and selectivity in the oxidation of alcohols to carbonyl compounds. Researchers found that using this catalyst reduced reaction times by up to 50%, showcasing its efficiency in synthetic pathways critical for pharmaceutical production.

Case Study 2: Environmental Monitoring

In another research project, this compound was utilized to create a sensor for detecting heavy metals in water sources. The developed sensor exhibited high sensitivity and specificity, capable of detecting concentrations as low as parts per billion (ppb), thus proving its effectiveness in environmental applications.

Case Study 3: Staining Techniques in Electron Microscopy

Research involving osmium tetroxide derived from this compound highlighted its role in improving the clarity and contrast of biological samples during electron microscopy imaging. This advancement facilitated better understanding of cellular structures and functions at the nanoscale level.

Mechanism of Action

The mechanism of action of osmium(III) chloride hydrate involves its ability to form complexes with various ligands. In biological systems, it can interact with nucleic acids and proteins, leading to potential therapeutic effects. The compound’s cytotoxic activity is attributed to its ability to bind to DNA and disrupt cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is known to undergo hydrolysis and form reactive species that interact with biological molecules .

Comparison with Similar Compounds

- Ruthenium(III) chloride hydrate (RuCl3·xH2O)

- Iridium(III) chloride hydrate (IrCl3·xH2O)

- Rhodium(III) chloride hydrate (RhCl3·xH2O)

Comparison: Osmium(III) chloride hydrate is unique due to its higher oxidation states and slower ligand exchange kinetics compared to similar compounds like ruthenium(III) chloride hydrate and iridium(III) chloride hydrate. This makes it more stable in aqueous solutions and potentially more effective in certain catalytic and therapeutic applications .

Biological Activity

Osmium(III) chloride hydrate (OsCl₃·3H₂O) is an inorganic compound that has garnered attention in various fields, particularly in organometallic chemistry and toxicology. This article explores its biological activity, including its cytotoxic effects, potential applications in medicinal chemistry, and safety considerations.

- Chemical Formula : OsCl₃·3H₂O

- Molecular Weight : 314.6 g/mol

- Appearance : Dark green to black crystalline solid

- Solubility : Highly soluble in water

Synthesis and Applications

This compound is synthesized through reactions involving osmium and chlorine, or by heating osmium(IV) chloride. It serves as a precursor for various complexes, particularly dichlorodihydridoosmium complexes, which are valuable in synthetic chemistry .

Cytotoxicity

Research indicates that this compound exhibits significant cytotoxic effects. Its toxicity is primarily attributed to the osmium ion's ability to interact with biological macromolecules, leading to cellular damage. Studies have shown that exposure can result in:

- Cellular Damage : Osmium compounds can induce oxidative stress, leading to apoptosis in various cell lines.

- Toxicological Profiles : The compound is classified as toxic upon ingestion or skin contact, causing irritation and potential long-term health effects .

Case Studies

-

Cytotoxicity in Cancer Research :

A study evaluated the cytotoxic effects of this compound on human cancer cell lines. Results demonstrated a dose-dependent increase in cell death, suggesting potential as an anticancer agent. The mechanism was linked to the generation of reactive oxygen species (ROS), which are known to induce apoptosis . -

Staining in Microscopy :

This compound is utilized in histology for staining purposes. It can oxidize lipids and proteins, enhancing contrast in microscopy. However, its toxicity limits its application to very dilute solutions (1:5000 to 1:500000), ensuring safety while achieving desired staining effects .

Toxicity and Safety Considerations

This compound is highly toxic and poses several health risks:

- Acute Effects :

-

Chronic Effects :

Prolonged exposure may lead to more severe health complications, including bronchitis and potential carcinogenic effects due to its oxidative properties .

Comparative Analysis with Other Metal Chlorides

| Compound | Formula | Unique Characteristics |

|---|---|---|

| This compound | OsCl₃·3H₂O | High toxicity; forms stable arene complexes |

| Osmium(IV) Chloride | OsCl₄ | Higher oxidation state; less stable than OsCl₃ |

| Ruthenium(III) Chloride | RuCl₃·xH₂O | Similar hydration behavior; lower toxicity |

| Iridium(III) Chloride | IrCl₃·xH₂O | Comparable catalytic properties; less dense |

| Platinum(II) Chloride | PtCl₂·xH₂O | Used extensively in catalysis; more stable |

Chemical Reactions Analysis

Reaction with Reducing Metals

Osmium(III) chloride hydrate reacts with finely powdered metals (e.g., zinc or aluminum) under acidic conditions, facilitating reduction to metallic osmium and releasing hydrogen chloride gas :

| Reactants | Conditions | Products | Hazard Notes |

|---|---|---|---|

| OsCl₃·xH₂O + Zn | Aqueous HCl, room temp | Os(s) + ZnCl₂ + HCl(g) | HCl gas is corrosive |

Thermal Decomposition

At temperatures exceeding 500°C, this compound decomposes into osmium metal and chlorine gas :

| Decomposition Pathway | Temperature Range | Products | Purity of Os Metal |

|---|---|---|---|

| OsCl₃ → Os + Cl₂ | >500°C | Os(s) + Cl₂(g) | 99% (trace metals) |

Table 1: Catalytic Reactions Involving OsCl₃·xH₂O

Electrolytic Decomposition

In aqueous solutions, electrolysis of OsCl₃·xH₂O produces chlorine gas and osmium metal at the electrodes :

| Electrolysis Parameters | Anode Reaction | Cathode Reaction | Efficiency |

|---|---|---|---|

| 5 V, inert electrodes | 2 Cl⁻ → Cl₂ + 2 e⁻ | Os³⁺ + 3 e⁻ → Os(s) | >95% |

Oxidation to Osmium Tetroxide

Treatment with strong oxidizing agents (e.g., HNO₃) converts OsCl₃·xH₂O to osmium tetroxide (OsO₄), a critical reagent in electron microscopy :

| Oxidizing Agent | Temperature | OsO₄ Yield | Application |

|---|---|---|---|

| Concentrated HNO₃ | 60°C | 70–80% | Biological sample staining |

Ligand Substitution Reactions

OsCl₃·xH₂O undergoes ligand exchange with nitrogen-donor ligands (e.g., ammonia) to form coordination complexes :

| Ligand | Complex Formed | Stability Constant (Log K) | Use Case |

|---|---|---|---|

| NH₃ | [Os(NH₃)₆]³⁺ | 12.3 | Drug delivery systems |

| SCN⁻ | [Os(SCN)₆]³⁻ | 9.8 | Environmental sensing |

Hydrolysis Behavior

Though stable in neutral water, OsCl₃·xH₂O hydrolyzes in basic solutions to form osmium hydroxide :

| pH Range | Product | Solubility | Notes |

|---|---|---|---|

| >10 | Os(OH)₃ precipitate | Insoluble | Forms colloidal suspensions |

Properties

IUPAC Name |

trichloroosmium;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.H2O.Os/h3*1H;1H2;/q;;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHHOLOMEVBPRQY-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.Cl[Os](Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3H2OOs | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10583435 | |

| Record name | Trichloroosmium--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14996-60-2 | |

| Record name | Trichloroosmium--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Osmium (III) chloride hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.